molecular formula C19H30O3 B1677835 Oxandrolone CAS No. 53-39-4

Oxandrolone

Cat. No.: B1677835
CAS No.: 53-39-4
M. Wt: 306.4 g/mol
InChI Key: QSLJIVKCVHQPLV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Oxandrolone interacts with androgen receptors in target tissues . It is a synthetic hormone with anabolic and androgenic properties . The anabolic properties help promote muscle growth, while the androgenic properties are responsible for male sexual characteristics .

Cellular Effects

This compound has been shown to have a positive influence on recovery time and muscle endurance . Users often experience reduced muscle fatigue, enabling them to train more frequently and with higher intensity . It also has strong anabolic effects and weak androgenic effects, which gave it a mild side effect profile and made it especially suitable for use in women .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with androgen receptors in target tissues . As an agonist of the androgen receptor, the biological target of androgens such as testosterone and dihydrotestosterone, it can influence gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In a study evaluating the short-term effects of this compound on blood coagulation and the hemostatic/fibrinolytic system in healthy individuals, subjects were administered this compound (10 mg twice daily) for 14 days . Blood was obtained on days 0, 1, 3, 7, 9, 14, and then at day 42 (28 days after discontinuation of the drug) .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, anabolic steroids like this compound have been studied in animal models . The effects of these drugs can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the kidneys and liver . It is involved in the metabolic pathways that interact with androgen receptors, influencing the metabolism of proteins and other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully understood. As a lipophilic compound, it can passively diffuse across cell membranes. Once inside the cell, it binds to androgen receptors and exerts its effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm where it binds to androgen receptors. After binding, the steroid-receptor complex moves into the nucleus where it can influence gene expression .

Properties

IUPAC Name

1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLJIVKCVHQPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

PRACTICALLY INSOL IN WATER; SPARINGLY SOL IN ALC, ACETONE; FREELY SOL IN CHLOROFORM
Details Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 931
Record name OXANDROLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, There was abs decrease in total serum cholesterol and redistribution of cholesterol, such that post-treatment low-density lipoprotein carried less cholesterol and high-density lipoprotein more cholesterol on percentage basis than found in pre-treatment values with oxandrolone.
Details FREEMAN MW ET AL; J GERONTOL 35(1) 31 (1980)
Record name OXANDROLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, Crystallized from 2-propanol, WHITE, CRYSTALLINE POWDER

CAS No.

53-39-4
Record name OXANDROLONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67068
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxandrolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXANDROLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

235-238 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1239
Record name OXANDROLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxandrolone
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